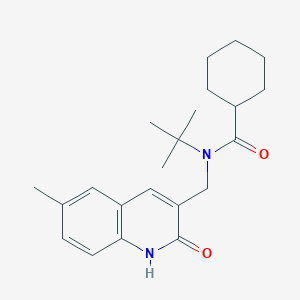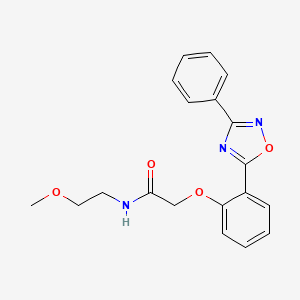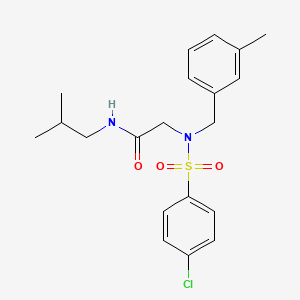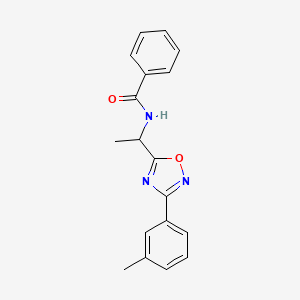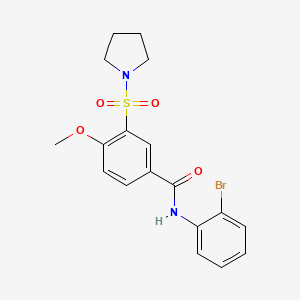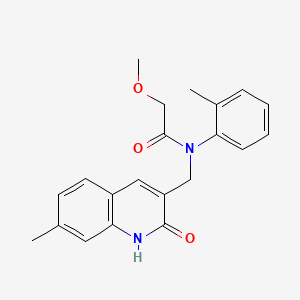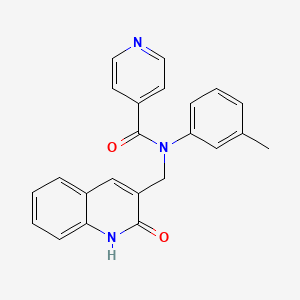
N-allyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, also known as AN-7, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of nitroaromatic compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-allyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This compound has been found to increase the levels of ROS in cancer cells, which leads to DNA damage and apoptosis. This compound has also been found to inhibit the activity of various enzymes involved in the antioxidant defense system, which further enhances the oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, this compound has been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound has also been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, this compound has some limitations for lab experiments. It is a highly reactive compound and can generate ROS, which can lead to oxidative damage in cells. Therefore, caution must be taken when handling this compound in the lab.
Orientations Futures
There are several future directions for the study of N-allyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline. One direction is to investigate the potential use of this compound as a therapeutic agent for cancer and other diseases. Another direction is to study the mechanism of action of this compound in more detail, including its effects on ROS generation and oxidative stress. Additionally, future studies could focus on the development of analogs of this compound with improved biological activity and reduced toxicity.
Méthodes De Synthèse
N-allyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a multi-step reaction sequence starting from 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-nitroaniline in the presence of a base to form the nitroanilide intermediate. The final step involves the reaction of the nitroanilide intermediate with allyl bromide in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-allyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Propriétés
IUPAC Name |
2-nitro-N-prop-2-enyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-5-13-16-14(21-17-13)10-6-7-11(15-8-4-2)12(9-10)18(19)20/h4,6-7,9,15H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXBTUTLSPAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

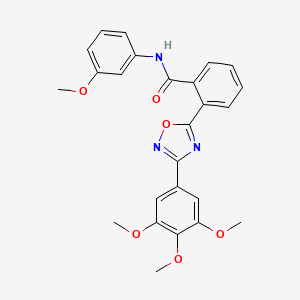
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7708132.png)
